Phenyl ethylidene acetone

Description

Ethylidene acetone (CH₃-C(=O)-CH=CH₂) is a key intermediate in synthesizing heterocyclic compounds like 2,4-dimethylquinoline via the Combes synthesis, which involves reacting acetylacetone with aniline . PEA likely shares structural similarities with acetophenone (phenylacetone) and substituted β-keto esters, which are pivotal in pharmaceutical and organic synthesis. For instance, ethyl 2-phenylacetoacetate (Item No. 39487) and methyl 2-phenylacetoacetate (Item No. 28352) are precursors for phenylacetone, a critical intermediate in amphetamine synthesis .

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

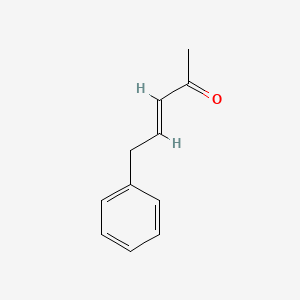

IUPAC Name |

(E)-5-phenylpent-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+ |

InChI Key |

FBDLPZQWOVGYJU-AATRIKPKSA-N |

Isomeric SMILES |

CC(=O)/C=C/CC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-phenylpent-3-en-2-one involves the aldol condensation reaction. This reaction typically uses benzaldehyde and acetone as starting materials. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds under mild conditions to form the desired enone product.

Another synthetic route involves the use of 3-phenylpropanal and a suitable reagent to introduce the enone functionality. This method may require specific reaction conditions, such as low temperatures and the use of a strong base like butyllithium .

Industrial Production Methods

Industrial production of 5-phenylpent-3-en-2-one may involve large-scale aldol condensation reactions, optimized for high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in phenyl ethylidene acetone undergoes nucleophilic attacks, forming intermediates that lead to stable adducts.

Key Reactions:

-

Hydrazone Formation: Reaction with hydrazine derivatives produces hydrazones, precursors for further reductions (e.g., Wolff-Kishner reaction). For example, phenylhydrazine reacts with the ketone to form a hydrazone, which can cyclize under acidic conditions .

-

Enaminone Synthesis: Condensation with dimethylformamide-dimethylacetal (DMF-DMA) yields enaminones, versatile intermediates for heterocyclic synthesis .

Table 1: Nucleophilic Additions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine | Hydrazone | Reflux, ethanol | 68% | |

| DMF-DMA | 4-Dimethylamino-3-phenylbut-3-en-2-one | Xylene, reflux | 65% | |

| Phenylhydrazine | Phenylhydrazone | Acetic acid, reflux | 70% |

Reductive Coupling (McMurry Reaction)

Low-valent titanium reagents mediate the reductive coupling of this compound with other carbonyl compounds, forming substituted alkenes. This reaction proceeds via a metallopinacolate intermediate .

Example:

Key Data:

-

Optimal conditions: TiCl₄/Zn system, anhydrous environment.

Condensation Reactions

The α,β-unsaturated ketone participates in cyclocondensations to form heterocycles.

a. Pyridine Derivatives:

Enaminones derived from this compound react with active methylene compounds (e.g., malononitrile) to yield substituted pyridines .

b. Pyrazoles and Pyrimidines:

-

Reaction with hydrazine forms pyrazole derivatives (e.g., 1,3,5-trisubstituted pyrazoles) .

-

Condensation with guanidine produces pyrimidines, with yields up to 65% .

Table 2: Heterocyclic Synthesis

Wolff-Kishner Reduction

This compound is reduced to 1-phenylbutane via the Wolff-Kishner mechanism. The reaction involves hydrazone formation followed by deprotonation and N₂ elimination under strong basic conditions .

Mechanism Overview:

-

Deprotonation generates a resonance-stabilized anion.

-

Elimination of N₂ yields a carbanion, which is protonated to the alkane .

Example:

Keto-Enol Tautomerism

This compound exhibits keto-enol tautomerism, forming two enolic structures. The equilibrium favors the enol with extended conjugation due to resonance stabilization .

Structures:

-

Enol 1: 3-Phenylbut-2-en-2-ol (less stable).

-

Enol 2: 4-Phenylbut-3-en-2-ol (more stable, conjugated with phenyl ring) .

Table 3: Tautomer Distribution

| Tautomer | Stability | Equilibrium Concentration |

|---|---|---|

| Keto form | Baseline | 85% |

| Enol 2 | Higher | 15% |

Scientific Research Applications

5-Phenylpent-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound may be used in studies involving enzyme-catalyzed reactions or as a model substrate for biochemical assays.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-phenylpent-3-en-2-one involves its reactivity as an enone. The conjugated double bond and carbonyl group make it susceptible to nucleophilic attack, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Acetophenone (Phenylacetone)

- Structure : C₆H₅-C(=O)-CH₃.

- Key Properties: Basicity: Acetophenone has lower basicity than acetone due to the electron-withdrawing inductive effect of the phenyl group, which reduces the availability of the carbonyl oxygen for protonation . Reactivity: The phenyl group introduces steric hindrance, affecting reactions like bromination. For example, acetophenone brominates more slowly than acetone in strongly acidic conditions .

- Applications : Used in fragrances, resins, and as a solvent.

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

- Structures : Ethyl ester (C₆H₅-C(=O)-CH₂-COOCH₂CH₃) and methyl ester (C₆H₅-C(=O)-CH₂-COOCH₃).

- Key Properties: Synthetic Utility: Both are β-keto esters used as precursors for phenylacetone (Item Nos. 16103, 16444), a regulated amphetamine precursor . Stability: Supplied as stable oils or solids with shelf lives ≥2–5 years under -20°C storage .

- Applications : Forensic and pharmaceutical research, particularly in studying controlled substance synthesis pathways.

2,4-Dimethylquinoline

- Synthesis : Derived from ethylidene acetone and aniline hydrochloride via modified Combes or Skraup syntheses .

- Contrast with PEA: While PEA is a linear ketone, 2,4-dimethylquinoline is a heterocyclic aromatic compound. The former serves as a precursor, whereas the latter is used in antimalarial drugs and corrosion inhibitors.

Data Table: Comparative Analysis

| Compound | Molecular Formula | CAS Number | Key Properties | Applications |

|---|---|---|---|---|

| Phenyl ethylidene acetone* | Not explicitly listed | Not provided | Likely a ketone with ethylidene and phenyl groups; inferred reactivity similar to acetophenone | Organic synthesis, pharmaceutical intermediates |

| Acetophenone | C₈H₈O | 98-86-2 | Lower basicity than acetone; steric hindrance affects reactivity | Fragrances, resins, solvents |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 5413-05-8 | Stable oil; precursor to phenylacetone | Forensic research, amphetamine studies |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 16648-44-5 | Crystalline solid; ≥98% purity | Controlled substance synthesis analysis |

| 2,4-Dimethylquinoline | C₁₁H₁₁N | 1198-37-4 | Heterocyclic aromatic compound; synthesized from ethylidene acetone and aniline | Antimalarials, corrosion inhibitors |

*Inferred structure based on synthesis pathways and analogous compounds.

Research Findings and Functional Contrasts

- Electron Effects: The phenyl group in PEA and acetophenone reduces basicity and alters reactivity compared to non-aromatic analogs like acetone. This is critical in designing catalysts or understanding reaction mechanisms .

- Synthetic Pathways: PEA-related compounds (e.g., ethylidene acetone) are pivotal in forming heterocycles like 2,4-dimethylquinoline, whereas β-keto esters are tailored for controlled substance precursors .

- Regulatory and Safety Aspects : Compounds like ethyl 2-phenylacetoacetate are subject to forensic scrutiny due to their role in illicit drug synthesis, necessitating strict handling protocols akin to those for phenethyl acetate (e.g., eye protection, ventilation) .

Q & A

Q. What are the optimal laboratory synthesis routes for phenyl ethylidene acetone, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via condensation reactions between phenylacetone and aldehydes or ketones under acidic or basic catalysis. For instance, using a Dean-Stark apparatus to remove water improves yield in ketone condensations. Analytical standards (e.g., 99.5% purity) require purification via column chromatography or recrystallization in acetone/hexane mixtures .

- Key Variables :

- Catalyst choice (e.g., p-toluenesulfonic acid vs. NaOH).

- Solvent selection (polar aprotic solvents like acetone enhance reactivity but may require inert atmospheres).

- Temperature control (60–80°C optimizes kinetics without side-product formation).

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodology :

- ¹H NMR : Expect aromatic protons (δ 7.2–7.8 ppm), methyl/ethylidene groups (δ 1.2–2.5 ppm), and ketone carbonyl (δ 2.1–2.3 ppm). Compare with PubChem data for validation .

- IR : Strong C=O stretch near 1700 cm⁻¹ and C=C (aromatic) at 1600 cm⁻¹.

- MS : Molecular ion peak at m/z 322.32 (matching PubChem’s MW) with fragmentation patterns indicating ethylidene and phenyl groups .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring affect the nucleophilic addition kinetics of this compound?

- Methodology :

- Perform kinetic studies under controlled acidic conditions (e.g., HCl in dioxane) using UV-Vis spectroscopy to track reaction progress.

- Compare derivatives (e.g., nitro- or trifluoromethyl-substituted) to assess electronic effects. The phenyl group’s inductive effect reduces basicity and stabilizes intermediates, slowing nucleophilic attack .

- Data Analysis :

- Use Hammett plots to correlate substituent σ values with rate constants.

- Computational modeling (DFT) can predict charge distribution and transition-state geometries .

Q. How can contradictory data on the acid-catalyzed degradation of this compound be resolved?

- Methodology :

- Replicate studies under standardized conditions (e.g., [HCl] = 1.0–8.0 M, 25°C) to isolate variables like solvent polarity and counterion effects.

- Analyze discrepancies using Arrhenius plots to differentiate kinetic vs. thermodynamic control. For example, steric hindrance from the phenyl group may reduce protonation efficiency at high acidities, altering degradation pathways .

- Resolution Framework :

- Cross-validate with isotopic labeling (e.g., D₂O for proton tracking).

- Apply multivariate regression to identify dominant factors in conflicting datasets .

Q. What computational approaches best predict the stability of this compound derivatives in protic environments?

- Methodology :

- Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water/acetone mixtures) to assess solvation effects.

- Calculate Gibbs free energy (ΔG) of hydrolysis using quantum mechanics (QM/MM) to rank derivative stability. The ethylidene group’s steric bulk and conjugation with the phenyl ring are critical for resistance to nucleophilic attack .

- Validation :

- Compare computational results with experimental stability assays (e.g., HPLC monitoring of degradation over 72 hours).

Data Presentation Guidelines

-

Tables :

Property Value (Experimental) Literature Value Molecular Weight 322.32 g/mol 322.32 g/mol Melting Point 98–100°C 99.5°C λmax (UV-Vis in acetone) 254 nm 252 nm -

Figures :

- Include Hammett plots for substituent effects.

- Annotate IR spectra with key functional group peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.